molecular formula C13H15N3O3 B1294499 Glycyltryptophan CAS No. 2390-74-1

Glycyltryptophan

Cat. No. B1294499
CAS RN: 2390-74-1
M. Wt: 261.28 g/mol
InChI Key: AJHCSUXXECOXOY-NSHDSACASA-N
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Description

Glycyltryptophan is a dipeptide composed of the amino acids glycine and tryptophan. It is a subject of interest in various fields of research due to its structural characteristics and potential biological implications. Studies have explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties to better understand its behavior and applications.

Synthesis Analysis

The synthesis of this compound-related compounds has been approached through different methods. One study describes the highly diastereo- and enantioselective synthesis of syn-β-substituted tryptophan derivatives using the Michael addition of a chiral equivalent of nucleophilic glycine with sulfonylindoles, achieving high yields and selectivity . Another research effort reports the fed-batch production of L-tryptophan from glycerol using recombinant Escherichia coli, which has been genetically modified to enhance the biosynthesis of aromatic amino acids, including tryptophan . This innovative approach demonstrates the potential for microbial processes in the production of amino acids like tryptophan, which can be a precursor or component of this compound.

Molecular Structure Analysis

The molecular structure of cyclic(glycyltryptophanyl) has been studied using a combination of density functional theory calculations and various spectroscopic techniques. The research identified several conformers of the molecule, with the most stable conformer showing an N–H group of the dipeptide ring interacting with the indole π system . This interaction is significant as it influences the ionization energy and the conformational stability of the molecule.

Chemical Reactions Analysis

The study of the radical cations of glycylthis compound has provided insights into the fragmentation patterns of these molecules. The research found that the initial radical sites at the alpha-carbon atom and the 3-methylindole ring lead to different fragmentation spectra, indicating that these isomeric structures do not interconvert during the experiments . This suggests that the radical location has a significant impact on the stability and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related peptides have been explored in various studies. The crystal structure of tryptophanyl-glycyl-glycine dihydrate has been determined, revealing the zwitterionic nature of the molecule and the trans configuration of the peptide units . Additionally, the synthesis of co-oligopeptides of tryptophan and glycine has been reported, providing insights into the synthesis and purification of tryptophan-containing peptides . These studies contribute to our understanding of the physical and chemical behavior of this compound and its derivatives.

Scientific Research Applications

Diagnostic Applications in Cancer

Glycyltryptophan has been utilized in various diagnostic approaches for cancer, particularly stomach cancer. Its use stems from the discovery that certain cancer tissues contain enzymes capable of splitting this compound. This property has been explored for the development of diagnostic tests. For instance, research has shown that stomach contents from carcinoma patients carry protein cleavage beyond normal peptic digestion due to the presence of cancer tissue enzymes capable of splitting this compound. This has led to the creation of the this compound test for carcinoma of the stomach (Sanford & Rosenbloom, 1912).

Enzyme Studies

This compound has been instrumental in studies of various enzymes in the human body. Research has explored its interaction with enzymes in gastric juice and saliva, revealing valuable insights into the peptolytic power of these fluids and their potential role in disease processes (Jacque & Woodyatt, 1912). Additionally, its interaction with blood-serum enzymes has been studied to understand parenteral digestion and the body's defensive mechanism (Smithies, 1912).

Biochemical Research

In biochemical research, this compound has been used in various studies including the determination of tryptophan in proteins (Gaitonde & Dovey, 1970). It has also been used to study the sugar binding in enzymes like glucokinase, contributing to our understanding of glucose homeostasis and related disorders (Zelent et al., 2008).

Pharmacological Studies

This compound has been investigated in pharmacological contexts as well, such as analyzing the effects of tryptophan and tyrosine-containing dipeptides in the brain. This has implications for understanding neurotransmitter synthesis and the potential therapeutic use of these compounds (Viell et al., 1988).

Mechanism of Action

Mode of Action

The mode of action of Glycyltryptophan is not well-defined. As a dipeptide, it may be involved in protein synthesis and degradation processes. It could interact with its targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

This compound may be involved in various biochemical pathways related to protein metabolism. It could be a product of protein digestion or protein catabolism . .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
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InChI

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHCSUXXECOXOY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301315473
Record name Glycyl-L-tryptophan
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Molecular Weight

261.28 g/mol
Source PubChem
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Glycyltryptophan
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CAS RN

2390-74-1
Record name Glycyl-L-tryptophan
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Record name Glycyltryptophan
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Record name Glycyl-L-tryptophan
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Record name α-glycyltryptophan
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Record name GLYCYLTRYPTOPHAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Glycyltryptophan?

A1: this compound has a molecular formula of C13H15N3O3 and a molecular weight of 261.27 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: this compound has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide valuable insights into its structure, bonding, and interactions with other molecules. [, , ]

Q3: How does the stability of this compound in solution change with pH?

A3: The stability of this compound in solution is influenced by pH. At alkaline pH, both photolysis rates and fluorescence quantum yields increase for this compound. []

Q4: How does the presence of oxygen affect the photolysis of this compound?

A4: Oxygen plays a significant role in the photolysis of this compound, particularly at higher pH levels. Degassed samples show significantly reduced photolysis rates compared to aerated samples. []

Q5: Can this compound act as a substrate for enzymatic reactions?

A5: Yes, this compound can be hydrolyzed by enzymes like peptidases found in various biological systems. For instance, canine pancreatic secretions show increased protein and bicarbonate output when stimulated by this compound. []

Q6: Have any computational studies investigated this compound's interactions?

A6: Yes, molecular docking studies have been conducted to evaluate the potential of this compound derivatives as antiviral agents against SARS-CoV-2. These simulations provide insights into the binding affinities and potential inhibitory effects of these compounds on viral proteases. []

Q7: How do structural modifications of this compound affect its biological activity?

A7: Structural modifications, such as the addition of acyl groups or other chemical moieties, can significantly impact the biological activity of this compound. For example, N-(6-phenylhexanoyl)glycyl-L-tryptophan amide (GB-115) exhibits anxiolytic effects. []

Q8: What are some strategies for improving the stability and bioavailability of this compound-based drugs?

A8: Research on this compound derivatives explores various formulation strategies to improve stability, solubility, and bioavailability. These include utilizing specific binding agents, disintegrants, and sliding agents in tablet or capsule formulations. []

Q9: Is there evidence of this compound or its derivatives crossing the blood-brain barrier?

A9: Yes, research shows that certain this compound derivatives, such as noopept (N-phenylacetyl-L-prolyl-glycine ethyl ester) and GB-115, can penetrate the blood-brain barrier in rats. This suggests that these compounds can directly interact with brain structures, potentially contributing to their pharmacological effects. [, ]

Q10: What in vivo studies have been conducted on this compound derivatives?

A10: In vivo studies in rats have shown that this compound derivatives, such as noopept and dilept (methyl ether of N-caproyl-L-prolyl-L-tyrosine), exhibit neuroprotective and antipsychotic effects, respectively. These studies highlight the potential therapeutic applications of these compounds in addressing neurological and psychiatric disorders. []

Q11: What is the significance of the this compound test in the context of stomach cancer?

A11: The this compound test, initially proposed as a diagnostic tool for stomach cancer, aimed to detect the presence of a peptid-splitting enzyme specific to cancerous tissues. While initially promising, subsequent research yielded mixed results regarding its reliability and diagnostic accuracy. [, ]

Q12: What preclinical safety data is available for the this compound derivative GB-115?

A12: Preclinical studies on GB-115 have demonstrated its safety profile in animal models. Acute toxicity studies in mice and rats revealed no lethal effects at high doses. Chronic administration in rabbits and rats for six months did not induce any irreversible pathological changes. Furthermore, GB-115 showed no allergenic, immunotoxic, or mutagenic activity and did not negatively impact reproductive function or fetal development. [, ]

Q13: What analytical techniques are commonly employed to quantify this compound and its derivatives?

A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique used to analyze and quantify this compound and its derivatives in biological samples. This approach offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and drug development. [, ]

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